2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole rings, difluoromethyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with difluoromethyl and fluorobenzyl groups, such as:
- 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7OS/c17-11-4-2-1-3-10(11)9-25-8-6-13(24-25)21-16(28)23-22-14(27)12-5-7-20-26(12)15(18)19/h1-8,15H,9H2,(H,22,27)(H2,21,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUFGBUCULONA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NNC(=O)C3=CC=NN3C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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